molecular formula C9H14O3 B2378244 (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one CAS No. 1486485-19-1

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one

Cat. No.: B2378244
CAS No.: 1486485-19-1
M. Wt: 170.208
InChI Key: GSYAMIGDGVVWAF-RKDXNWHRSA-N
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Description

(3R,4S)-3-ethoxy-5-oxaspiro[34]octan-1-one is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by careful workup and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

(3R,4S)-3-ethoxy-5-oxaspiro[3

Mechanism of Action

The mechanism by which (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity through its unique spirocyclic structure. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one stands out due to its specific stereochemistry and the presence of an ethoxy group, which imparts unique reactivity and potential biological activity compared to other spirocyclic compounds.

Properties

IUPAC Name

(1R,4S)-1-ethoxy-5-oxaspiro[3.4]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAMIGDGVVWAF-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@]12CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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